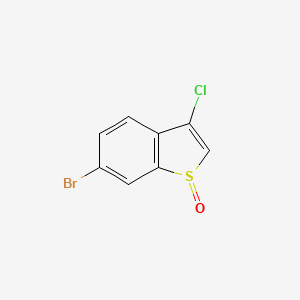
6-Bromo-3-chloro-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-1 is a chemical compound that belongs to the class of haloalkanes. Haloalkanes are alkanes that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) in place of hydrogen atoms. This compound is characterized by the presence of both bromine and chlorine atoms attached to the carbon chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-1 typically involves the free-radical addition of hydrogen bromide to allyl chloride. This reaction is carried out under controlled conditions to ensure the selective addition of bromine and chlorine atoms to the carbon chain . The reaction conditions often include the use of benzoyl peroxide as a radical initiator and maintaining the reaction temperature between 10°C to 20°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-1 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used to induce elimination reactions.
Major Products Formed
Nucleophilic Substitution: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, which can further undergo various addition reactions.
Scientific Research Applications
6-Bromo-3-chloro-1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-1 involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine and chlorine atoms in the compound make it highly reactive towards nucleophiles, leading to the formation of new carbon-halogen bonds . The compound can also act as an electrophile in reactions with strong nucleophiles, facilitating the formation of carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but with a different carbon chain length.
1-Bromo-2-chloroethane: Another haloalkane with a shorter carbon chain.
1-Bromo-4-chlorobutane: A longer carbon chain with similar halogen substitution.
Uniqueness
6-Bromo-3-chloro-1 is unique due to its specific halogen substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in scientific research .
Properties
Molecular Formula |
C8H4BrClOS |
|---|---|
Molecular Weight |
263.54 g/mol |
IUPAC Name |
6-bromo-3-chloro-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C8H4BrClOS/c9-5-1-2-6-7(10)4-12(11)8(6)3-5/h1-4H |
InChI Key |
HAEKXDYCODFTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)C=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B15048184.png)
![1-cyclopentyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15048185.png)
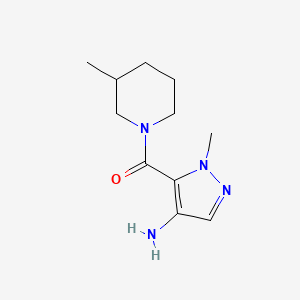
![1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15048193.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B15048197.png)
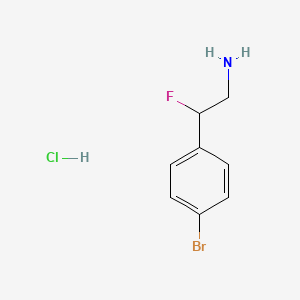
![(3R)-3-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15048222.png)
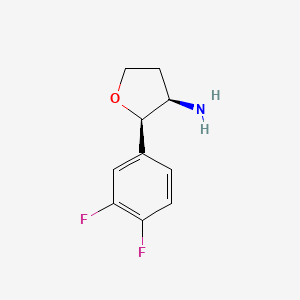
![Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B15048240.png)
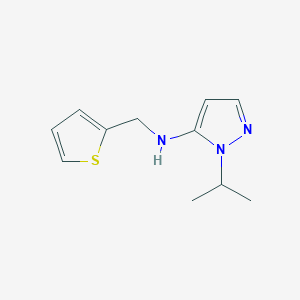
![7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15048253.png)
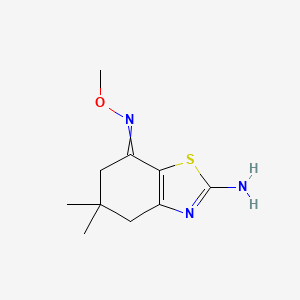
![3-methoxy-1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15048262.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B15048265.png)
